N,N'-Dimethyl(tert-butoxy)carbohydrazide

Beschreibung

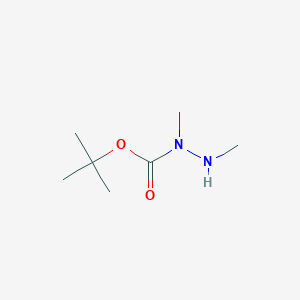

N,N'-Dimethyl(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a central hydrazide backbone (-CONH-NH-CO-) modified with a tert-butoxy group and methyl substituents on both nitrogen atoms. The tert-butoxy group enhances steric bulk and may improve solubility in organic solvents, while the dimethyl substituents likely reduce hydrogen-bonding capacity compared to unsubstituted carbohydrazides.

Key structural features include:

- Tert-butoxy group: Provides steric protection and electron-withdrawing effects, influencing reactivity and stability.

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(methylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9(5)8-4/h8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHIFEWYPZUQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N'-Dimethyl(tert-butoxy)carbohydrazid beinhaltet typischerweise die Reaktion von tert-Butylcarbazat mit Dimethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) bei Raumtemperatur durchgeführt. Das tert-Butylcarbazat fungiert als Schutzgruppe für die Aminofunktionalität, die später entschützt wird, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von N,N'-Dimethyl(tert-butoxy)carbohydrazid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchfluss-Mikroreaktorsystemen zur Steigerung der Effizienz und Nachhaltigkeit. Diese Systeme ermöglichen eine kontinuierliche Produktion, wodurch die Reaktionszeit verkürzt und die Ausbeute verbessert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N'-Dimethyl(tert-butoxy)carbohydrazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu ergeben.

Substitution: Die tert-Butoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von starken Säuren oder Basen, um den Austausch der tert-Butoxygruppe zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydrazinderivate, Oxide und substituierte Carbohydrazide, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N'-Dimethyl(tert-butoxy)carbohydrazid beinhaltet seine Fähigkeit, als Schutzgruppe für Aminofunktionalitäten zu fungieren. Die tert-Butoxygruppe bietet sterische Hinderung und verhindert unerwünschte Reaktionen an der Aminstelle. Nach der Entschützung wird die Aminogruppe freigesetzt, wodurch weitere chemische Modifikationen möglich werden. Die beteiligten molekularen Ziele und Pfade umfassen Interaktionen mit verschiedenen Enzymen und Rezeptoren, abhängig von der spezifischen Anwendung.

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl(tert-butoxy)carbohydrazide involves its ability to act as a protecting group for amino functionalities. The tert-butoxy group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the amino group is released, allowing for further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Carbohydrazide derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of N,N'-Dimethyl(tert-butoxy)carbohydrazide with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications/Activities |

|---|---|---|---|---|---|

| This compound* | C₉H₁₉N₂O₂ | 187.26 (calc.) | tert-butoxy, N,N'-dimethyl | Not reported | Inferred: Coordination chemistry |

| N'-tert-butyl(tert-butoxy)carbohydrazide | C₉H₂₀N₂O₂ | 188.27 | tert-butoxy, N'-tert-butyl | Not reported | Protein degrader building blocks |

| N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide | C₁₁H₁₅N₃O₄ | 253.25 | tert-butoxy, 3-nitrophenyl | Not reported | High-nitrogen energetic materials |

| N'-(3-chlorophenyl)methylcarbohydrazide | C₁₇H₂₅ClN₂O₄ | 356.85 | tert-butoxy, 3-chlorobenzyl | Not reported | Synthetic intermediate |

| 4-Tosyl benzoic acid carbohydrazide | C₁₅H₁₅N₃O₃S | 317.36 | Tosyl, benzoic acid | Not reported | MAO-A inhibition (IC₅₀: 0.8 µM) |

*Hypothetical data inferred from analogous structures.

Key Comparative Insights

Structural Modifications and Reactivity: Aryl vs. Alkyl Substituents: Compounds with aryl groups (e.g., 3-nitrophenyl or 3-chlorobenzyl ) exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity. Hydrogen-Bonding Capacity: N,N'-Dimethyl substitution eliminates NH groups, reducing hydrogen-bond donors compared to unsubstituted carbohydrazides like those in and , which show antibacterial activity dependent on NH interactions.

Synthetic Pathways :

- This compound likely follows routes similar to (Method A/B), where alkyl halides react with carbohydrazide precursors. For example, N'-(3-chlorophenyl)methylcarbohydrazide is synthesized via Zn-mediated coupling, suggesting the target compound could use analogous methylating agents.

Spectroscopic Properties :

- IR Spectroscopy : Unsubstituted carbohydrazides (e.g., ) show N-H stretches at ~3350–3400 cm⁻¹, absent in N,N'-dimethyl derivatives. The tert-butoxy C=O stretch (~1680 cm⁻¹) aligns with carboxamide signals in .

- NMR : Methyl groups in N,N'-dimethyl derivatives would resonate as singlets at ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C), distinct from aryl-substituted analogs (e.g., 5k in shows aromatic protons at 7.20–7.30 ppm).

Biological and Functional Activities: Antimicrobial Activity: Aryl-substituted carbohydrazides () exhibit MIC values of 12.5–50 µg/mL against pathogens like E. coli and B. subtilis, whereas alkyl-substituted derivatives (e.g., N'-tert-butyl ) lack reported antimicrobial efficacy, suggesting substituent-dependent activity. Corrosion Inhibition: Schiff base carbohydrazides () achieve >95% inhibition efficiency via donor-acceptor interactions; N,N'-dimethyl derivatives may underperform due to reduced electron-donating capacity. MAO-A Inhibition: highlights 4-tosyl derivatives as potent MAO-A inhibitors (IC₅₀: 0.8 µM), whereas alkyl-substituted carbohydrazides are less likely to engage in π-stacking or hydrogen bonding critical for enzyme interaction.

Coordination Chemistry :

- Carbhydrazides with NH groups (e.g., ) form stable complexes with transition metals (Zn²⁺, Co²⁺) via N and O coordination. N,N'-Dimethyl substitution likely disrupts metal-binding, as seen in , where NH-free analogs show reduced stability.

Research Implications and Gaps

- Thermal Stability: Tert-butoxy groups may enhance thermal stability (e.g., reports [Zn(chz)³(N(NO₂)₂)₂] as thermally stable up to 200°C), but dimethyl substitution requires empirical validation.

- Pharmacological Potential: While aryl-substituted carbohydrazides dominate drug discovery (), N,N'-dimethyl derivatives remain underexplored, warranting studies on bioavailability and toxicity.

Biologische Aktivität

N,N'-Dimethyl(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure

This compound features a hydrazide functional group, which is known for its biological significance. The presence of the tert-butoxy group enhances its solubility and stability, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with hydrazide moieties exhibit a range of biological activities. These include:

- Antimicrobial Activity : Hydrazides have been shown to possess antibacterial and antifungal properties.

- Antitumor Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Urease Inhibition : Certain hydrazides are recognized for their ability to inhibit urease, an enzyme implicated in various diseases.

Antimicrobial Activity

A study on related hydrazides indicated significant antimicrobial properties. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values revealed that certain compounds exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzylidene-4-tert-butylbenzohydrazide | 12.5 | S. typhi |

| Other related hydrazides | 50-250 | Various |

Antitumor Activity

The antiproliferative effects of this compound have been explored in vitro against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Urease Inhibition

Urease inhibition is a critical area of research for compounds like this compound. Urease plays a role in the pathogenesis of certain infections and conditions such as kidney stones. Studies have shown that hydrazides can inhibit urease activity effectively.

| Compound | IC50 (µM) | Comparison Standard (Thiourea) |

|---|---|---|

| This compound | TBD | 21.14 ± 0.425 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes, such as urease, through competitive or non-competitive inhibition.

- Cellular Uptake : The presence of the tert-butoxy group may enhance cellular permeability, facilitating greater uptake into target cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that hydrazides can modulate oxidative stress pathways, either by acting as antioxidants or pro-oxidants depending on the context.

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated various hydrazides against clinical isolates of bacteria, demonstrating that certain modifications enhanced antibacterial activity significantly.

- Antiproliferative Effects : Research on similar compounds showed promising results in reducing tumor cell viability, highlighting the potential for further development into anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.